2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes an imidazo[1,2-a]pyridine core
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been found to interact with various biological targets .
Mode of Action
It’s worth noting that related compounds, such as imidazo[1,2-a]pyridines, have been found to exhibit a wide variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight of 17622 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Related compounds have been found to exhibit a wide variety of biological activities, including antimicrobial, analgesic, antipyretic, and anti-inflammatory properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound . .
Biochemical Analysis
Biochemical Properties
2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The interaction between this compound and these kinases can modulate signal transduction pathways, affecting cell growth and differentiation .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it affects metabolic pathways by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation, thereby impacting cellular energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This compound has been found to inhibit the activity of certain proteases, enzymes that break down proteins, by binding to their catalytic sites. This inhibition can lead to the accumulation of specific proteins within the cell, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, it may undergo degradation, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile typically involves the condensation of 2-amino pyridine with suitable aldehydes and nitriles under reflux conditions. One common method includes the use of ethanol as a solvent and heating the reaction mixture to achieve the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the amino and nitrile functional groups.
Pyrido[1,2-a]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Imidazo[1,2-a]pyrimidine: Known for its antimicrobial and anti-inflammatory properties
Uniqueness
2-Amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-amino-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-6-2-3-13-7(5-10)9(11)12-8(13)4-6/h6H,2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEDRKFMTBTIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=NC(=C2C#N)N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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